2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound “2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine” is a derivative of 1-(3-nitropyridin-2-yl)piperazine . It has been synthesized and evaluated for its biological activity in various studies .
Synthesis Analysis
The synthesis of this compound involves the creation of derivatives of 1-(3-nitropyridin-2-yl)piperazine . The exact synthesis process can vary depending on the specific derivative being created .Molecular Structure Analysis
The molecular structure of this compound includes a 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide nucleus . The exact structure can vary depending on the specific derivative being created .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its biological activity. For example, it has been investigated for its urease inhibitory activity . The results showed that some derivatives of this compound are potent inhibitors .Scientific Research Applications
- Research : Derivatives of 2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine were synthesized and tested for urease inhibition. Compounds 5b and 7e exhibited potent inhibition, with IC50 values lower than the standard thiourea .
- Application : It serves as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis of phosphopeptides .
- Study : Investigated the antimicrobial activity of 2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
Urease Inhibition
Metabolite Studies
Antimicrobial Activity
Cell Cycle Regulation
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as urease and kinases . These enzymes play crucial roles in various biological processes, including nitrogen metabolism and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby disrupting the associated biological processes . For instance, certain derivatives of piperazine have been found to inhibit urease activity, which is crucial for the survival of certain pathogens .
Biochemical Pathways
This inhibition disrupts the breakdown of urea into ammonia and carbamate, potentially affecting the survival of certain pathogens .
Result of Action
Similar compounds have been found to exhibit significant activity against certain pathogens, such as mycobacterium tuberculosis and Helicobacter pylori , by inhibiting key enzymes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-19(21)11-3-1-4-14-12(11)17-7-9-18(10-8-17)13-15-5-2-6-16-13/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFFQNULBPSBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine |
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